
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide, also known as HMB-PP or IPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and immunology.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization Studies
Chemical Rearrangements
Yokoyama et al. (1985) explored the condensation reactions of similar acrylamides, leading to the formation of products through O,N and N,N double rearrangement processes, indicating the potential for complex synthetic pathways involving (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide or its derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Development
Mori et al. (2005) reported on the controlled radical polymerization of an acrylamide containing an amino acid moiety, showcasing the ability to synthesize polymers with specific properties. This work underscores the relevance of acrylamide derivatives in developing novel polymeric materials with controlled features (Mori, Sutoh, & Endo, 2005).
Corrosion Inhibition
- Application in Corrosion Inhibition: Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives for their efficacy as corrosion inhibitors on copper in nitric acid solutions. Their findings highlight the potential application of (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide derivatives in protecting metals against corrosion, which is significant for industrial applications (Abu-Rayyan et al., 2022).
Drug Delivery Systems
- Hydrogels for Drug Delivery: Plunkett et al. (2003) discussed the preparation of hydrogels using acrylamide derivatives, focusing on their potential in creating chemically-responsive microgels for drug delivery applications. The research indicates the versatility of acrylamide derivatives in forming hydrogels that can respond to environmental changes, such as pH, which is crucial for targeted drug release (Plunkett, Kraft, Yu, & Moore, 2003).
Chemical and Structural Analysis
- Novel Derivatives Synthesis: Bondock et al. (2014) provided a diastereoselective synthesis of new (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, demonstrating the capability for intricate chemical synthesis involving acrylamide derivatives. This work is crucial for understanding the structural and stereochemical nuances of new compounds derived from (E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide and their potential applications in various fields (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-21(24,15-14-17-6-4-3-5-7-17)16-22-20(23)13-10-18-8-11-19(25-2)12-9-18/h3-13,24H,14-16H2,1-2H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMCMAMEGYAEY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(4-(methylthio)phenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
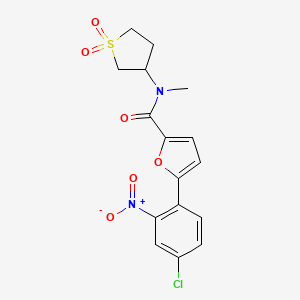
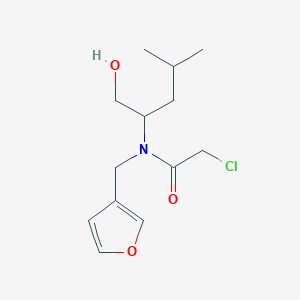
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
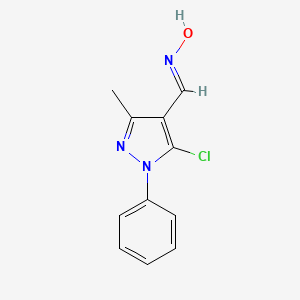

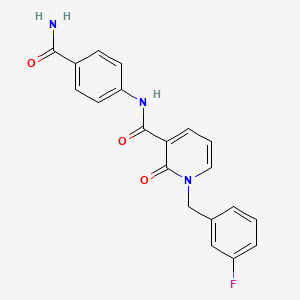
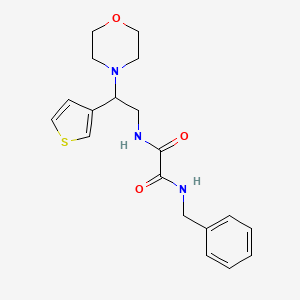
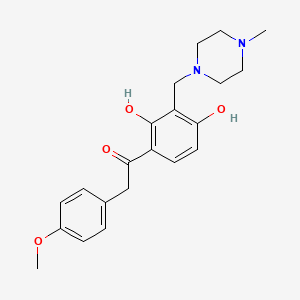
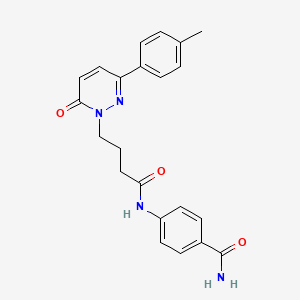
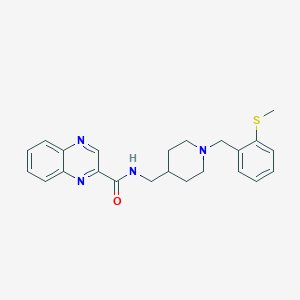
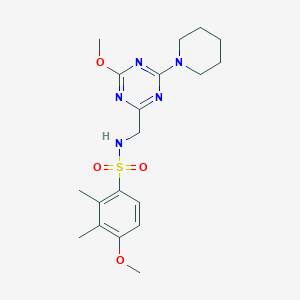
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)